molecular formula C18H14ClFN2OS B11663989 4-((4-Chlorophenyl)thio)-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole

4-((4-Chlorophenyl)thio)-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B11663989
M. Wt: 360.8 g/mol
InChI Key: DSOPFFSAIWLNAQ-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)thio)-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a chlorophenylthio group, a fluorobenzoyl group, and two methyl groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Chlorophenyl)thio)-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the chlorophenylthio group: This step involves the nucleophilic substitution of a suitable chlorophenylthio precursor with the pyrazole intermediate.

    Attachment of the fluorobenzoyl group: This can be done through an acylation reaction using a fluorobenzoyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((4-Chlorophenyl)thio)-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-((4-Chlorophenyl)thio)-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: It may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)thio)-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Chlorophenyl)thio)-1-(4-methylbenzoyl)-3,5-dimethyl-1H-pyrazole
  • 4-((4-Fluorophenyl)thio)-1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole
  • 4-((4-Bromophenyl)thio)-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole

Uniqueness

4-((4-Chlorophenyl)thio)-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole is unique due to the specific combination of functional groups attached to the pyrazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H14ClFN2OS

Molecular Weight

360.8 g/mol

IUPAC Name

[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C18H14ClFN2OS/c1-11-17(24-16-9-5-14(19)6-10-16)12(2)22(21-11)18(23)13-3-7-15(20)8-4-13/h3-10H,1-2H3

InChI Key

DSOPFFSAIWLNAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=C(C=C2)F)C)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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